PtttadP

Description

Properties

IUPAC Name |

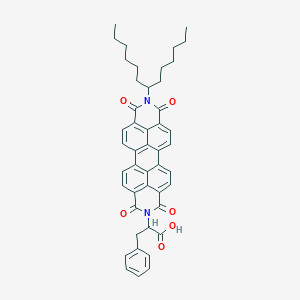

3-phenyl-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H44N2O6/c1-3-5-7-12-16-28(17-13-8-6-4-2)47-42(49)33-22-18-29-31-20-24-35-41-36(25-21-32(39(31)41)30-19-23-34(43(47)50)40(33)38(29)30)45(52)48(44(35)51)37(46(53)54)26-27-14-10-9-11-15-27/h9-11,14-15,18-25,28,37H,3-8,12-13,16-17,26H2,1-2H3,(H,53,54) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKHHDROLQEEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC8=CC=CC=C8)C(=O)O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H44N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Process Optimization for Ptttadp

Elucidation of Advanced Synthetic Pathways

The journey to synthesize a new molecule begins with the strategic design of a synthetic pathway. This process is both an art and a science, requiring creativity and a thorough knowledge of chemical reactions.

Multi-Step Reaction Sequences and Strategic Retrosynthesis

A powerful strategy for designing a synthesis is retrosynthetic analysis . wikipedia.orge3s-conferences.orglibretexts.org This involves mentally deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orglibretexts.org Each "disconnection" in the retrosynthetic direction corresponds to a chemical reaction in the forward synthesis. e3s-conferences.orglibretexts.org This process allows chemists to identify key bond formations and strategic intermediates.

Table 1: Example of a Retrosynthetic Analysis for a Hypothetical Target Molecule

| Retrosynthetic Step | Key Disconnection | Corresponding Forward Reaction | Starting Materials Identified |

| 1 | C-N bond | Amide coupling | Carboxylic acid and amine |

| 2 | C-C bond | Suzuki coupling | Aryl halide and boronic acid |

| 3 | C=C bond | Wittig reaction | Aldehyde and phosphonium (B103445) ylide |

Ligand Design Principles for Architectures

In many modern synthetic reactions, particularly those involving transition metal catalysis, the choice of ligand is critical to success. nih.govresearchgate.net Ligands are molecules that bind to the metal center and modulate its reactivity, selectivity, and stability. nih.gov

Key principles in ligand design include:

Steric and Electronic Properties: The size and electron-donating or -withdrawing nature of the ligand can profoundly influence the outcome of a reaction.

Chelation: Polydentate ligands, which bind to the metal at multiple points, can enhance stability and control the geometry of the catalyst.

Chirality: For the synthesis of enantiomerically pure compounds, chiral ligands are employed to induce asymmetry in the reaction.

The systematic variation of ligand structure, often through combinatorial approaches, allows for the fine-tuning of a catalyst for a specific transformation. nih.gov

Catalytic Approaches and Mechanistic Insights in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering routes that are more efficient and selective than stoichiometric reactions. Transition metal catalysts, such as those based on palladium, platinum, rhodium, and ruthenium, are widely used for a variety of transformations, including cross-coupling reactions, hydrogenations, and oxidations. nih.gov

Understanding the reaction mechanism is fundamental to optimizing a catalytic process. Mechanistic studies, often employing techniques such as kinetics, spectroscopy, and computational modeling, provide insights into the individual steps of the catalytic cycle. This knowledge allows chemists to identify rate-limiting steps and potential catalyst deactivation pathways, guiding the development of more robust and efficient catalytic systems.

Table 2: Common Catalytic Reactions in Organic Synthesis

| Reaction Type | Catalyst Example | Key Bond Formation |

| Suzuki Coupling | Palladium(0) complexes | C-C |

| Heck Reaction | Palladium(0) complexes | C-C |

| Hydrogenation | Platinum, Palladium, Rhodium | C-H |

| Olefin Metathesis | Ruthenium-based catalysts | C=C |

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry are increasingly important in the design of synthetic routes. peptide.commdpi.comresearchgate.netnih.gov The goal is to minimize the environmental impact of chemical processes by:

Preventing waste: Designing syntheses with high atom economy, where most of the atoms from the reactants are incorporated into the final product. peptide.comnih.gov

Using safer chemicals and solvents: Avoiding the use of toxic reagents and solvents in favor of more benign alternatives. peptide.commdpi.comnih.gov

Designing for energy efficiency: Conducting reactions at ambient temperature and pressure whenever possible. peptide.comresearchgate.net

Utilizing renewable feedstocks: Sourcing starting materials from renewable biological sources rather than finite petrochemicals. peptide.com

Employing catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. peptide.com

By incorporating these principles, chemists can develop more sustainable and environmentally friendly synthetic processes.

Scalable Synthetic Protocols and Reactor Design for Research Production

A synthetic route that is successful on a small laboratory scale may not be suitable for larger-scale production. Scalability is a key consideration, and factors such as heat transfer, mixing, and the handling of reagents and byproducts become more critical as the reaction volume increases.

The design of the reactor is crucial for ensuring safe and efficient scale-up. For research-level production, batch reactors are common. However, for larger quantities, continuous flow reactors can offer advantages in terms of safety, control, and efficiency. The choice of reactor design depends on the specific reaction, including its thermodynamics, kinetics, and the phases of the reactants.

Table 3: Comparison of Batch and Flow Reactors for Chemical Synthesis

| Feature | Batch Reactor | Flow Reactor |

| Operation | Reactants are charged, reacted, and then the product is discharged. | Reactants are continuously fed into the reactor, and the product is continuously removed. |

| Heat Transfer | Can be challenging to control, especially for highly exothermic or endothermic reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Safety | Potential for runaway reactions due to the large volume of reactants. | Smaller reaction volume at any given time, leading to improved safety. |

| Scalability | Scaling up can be complex and may require redesign of the reactor. | Scalability is often more straightforward by running the reactor for a longer time or by using multiple reactors in parallel. |

The development of a scalable synthetic protocol requires careful consideration of all these factors to ensure that the desired compound can be produced safely, efficiently, and reproducibly.

Advanced Structural Elucidation and Stereochemical Investigations of Ptttadp

High-Resolution Spectroscopic Techniques for PtttadP Architectural Confirmation

High-resolution spectroscopic methods are crucial for verifying the proposed structure of a compound and understanding its functional groups and bonding environments.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR) for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution and solid states. Techniques such as one-dimensional (1D) 1H and 13C NMR provide information on the types and numbers of hydrogen and carbon atoms and their local electronic environments. uzh.chacdlabs.com Two-dimensional (2D) NMR experiments, including COSY, HSQC (or HMQC), and HMBC, offer insights into coupling relationships between nuclei, allowing for the assignment of signals and the mapping of connectivity within the molecule. acdlabs.comulethbridge.carutgers.edumnstate.educam.ac.ukchemrxiv.org Solid-state NMR can provide structural and dynamic information for compounds in non-solution phases, which is particularly useful for crystalline or amorphous solids. huji.ac.il

Despite the general applicability of these advanced NMR techniques in structural elucidation, no specific data or research findings pertaining to the application of advanced NMR spectroscopy, including 2D NMR or solid-state NMR, for the structural confirmation of this compound were found in the conducted literature search.

High-Resolution Mass Spectrometry (HRMS) for this compound Fragments and Adducts

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight of a compound and its elemental composition. nih.govbioanalysis-zone.combioanalysis-zone.com HRMS provides exact mass measurements that can distinguish between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the masses of the resulting ions, providing valuable information about the compound's substructures and fragmentation pathways, which aids in structural confirmation. pittcon.orgnih.gov Analysis of adducts formed during ionization can also provide complementary structural information. pittcon.org

While HRMS is a standard technique for characterizing organic compounds, no specific data or research findings regarding the use of high-resolution mass spectrometry for the analysis of this compound, including the identification of its fragments or adducts, were found in the conducted literature search.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule and their vibrational modes. pku.edu.cnnih.govnih.govq-chem.comresearchgate.net FT-IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. nih.govcornell.edu The characteristic absorption or scattering frequencies are related to specific functional groups and bond types, making these techniques valuable for confirming the presence or absence of certain structural features. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govwiley.comspectroscopyeurope.comresearchgate.net

Despite the utility of FT-IR and Raman spectroscopy in functional group analysis and structural characterization, no specific data or research findings concerning the application of vibrational spectroscopy for the analysis of functional groups in this compound were found in the conducted literature search.

Single-Crystal X-ray Diffraction (SCXRD) for this compound Crystal Structures

Single-Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms, bond lengths, bond angles, and torsional angles. SCXRD can unambiguously confirm the connectivity and stereochemistry of a molecule in the solid state. nih.gov It provides the most detailed structural information available and is often considered the gold standard for structural confirmation.

While SCXRD is invaluable for obtaining precise structural data, no specific information or research findings regarding the growth of single crystals of this compound or the determination of its crystal structure using SCXRD were found in the conducted literature search.

Chiral Purity Determination and Stereoselective Synthesis of this compound Enantiomers/Diastereomers

Chirality is a significant aspect of molecular structure, particularly for compounds with stereocenters. Determining the chiral purity of a sample is crucial, often employing techniques like chiral chromatography (e.g., chiral HPLC or GC). Stereoselective synthesis aims to produce predominantly one stereoisomer (enantiomer or diastereomer) over others. nih.govnih.gov This is particularly important when different stereoisomers exhibit different biological activities or physical properties.

Given the complex structure of this compound, it is likely to possess multiple stereocenters, suggesting the existence of enantiomers and diastereomers. However, no specific information or research findings concerning the chiral purity determination of this compound or the stereoselective synthesis of its individual enantiomers or diastereomers were found in the conducted literature search.

Conformational Analysis and Dynamic Behavior of this compound in Solution and Solid States

Conformational analysis investigates the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. nih.govic.ac.ukresearchgate.netresearchgate.net Understanding the conformational preferences and dynamic behavior of a molecule in solution and solid states is important as it can influence its physical and chemical properties, including reactivity and interactions with other molecules. Techniques such as variable-temperature NMR, molecular dynamics simulations, and computational chemistry methods are often used for conformational analysis. nih.govic.ac.ukresearchgate.netutrgv.edunih.gov

Despite the relevance of conformational analysis to understanding the behavior of organic molecules, no specific information or research findings regarding the conformational analysis or dynamic behavior of this compound in either solution or solid states were found in the conducted literature search.

Theoretical and Computational Chemistry Approaches to Ptttadp Research

Quantum Mechanical Studies on PtttadP Electronic Structure and Reactivity

Quantum mechanical methods are fundamental for probing the electronic properties and reactivity of molecules. For a compound like this compound, understanding its electronic structure is key to predicting its behavior in various environments and its potential in applications such as organic electronics.

Density Functional Theory (DFT) for this compound Properties and Interactions

Density Functional Theory (DFT) is a widely used quantum mechanical method due to its balance of computational cost and accuracy for systems of moderate size. Applying DFT to this compound would allow for the calculation of its ground-state electronic structure. This includes determining key parameters such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a material's electronic conductivity or optical properties. DFT calculations could also provide insights into the charge distribution within the this compound molecule, identifying electron-rich and electron-poor regions, which are important for understanding its interactions with other molecules or materials. Furthermore, DFT can be used to study the interaction energies between this compound molecules or between this compound and other components in a mixture or interface, providing a theoretical basis for understanding its behavior in solid-state films or solutions. Specific DFT-calculated values for this compound's electronic properties or interaction energies were not available in the conducted searches.

Ab Initio Methods for this compound Reaction Pathways

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to study the potential energy surfaces of chemical reactions involving this compound. While generally more computationally expensive than DFT, ab initio methods can provide highly accurate descriptions of transition states and reaction pathways. This would be valuable for investigating potential synthetic routes to this compound, understanding its stability under different conditions, or exploring possible degradation mechanisms. By calculating activation energies and reaction intermediates, ab initio studies could help predict the feasibility and outcomes of chemical transformations involving this compound. Specific ab initio studies detailing reaction pathways of this compound were not found in the immediate search results.

Molecular Dynamics Simulations of this compound in Various Solvation Environments and Material Matrices

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility, diffusion in different solvents, and interactions within complex material matrices, such as polymer blends or interfaces with electrodes.

Simulating this compound in various solvation environments (e.g., common organic solvents used in processing) would help understand its solubility and how its conformation is affected by the surrounding medium. This is crucial for optimizing solution-processing techniques for this compound-based materials.

Furthermore, MD simulations of this compound within material matrices, such as alongside donor or acceptor materials in organic solar cells or within dielectric layers in organic field-effect transistors, could reveal how this compound molecules pack, their mobility, and how they interact with neighboring molecules. These simulations can provide valuable information about the morphology and microstructure formation, which are critical determinants of device performance. Specific MD simulation results detailing the behavior of this compound in different environments were not available in the conducted searches.

Prediction of this compound Self-Assembly and Supramolecular Interactions

The ability of molecules to self-assemble into ordered structures is fundamental to the performance of many functional materials. Computational methods can be used to predict the self-assembly behavior of this compound and the nature of the supramolecular interactions driving this process.

Computational Design and Virtual Screening of this compound Derivatives and Analogues for Targeted Research Applications

Computational methods are increasingly used in the design and discovery of new materials with tailored properties. For this compound, computational approaches could be used to design derivatives or analogues with improved characteristics for specific research applications.

By using methods like quantitative structure-property relationships (QSPR) or high-throughput virtual screening, researchers could computationally explore a large chemical space of molecules structurally related to this compound. This involves predicting key properties (e.g., electronic levels, absorption spectra, charge mobility) for a library of potential derivatives based on their molecular structure. This computational screening can help identify promising candidates for synthesis and experimental characterization, significantly accelerating the research and development process. This approach allows for the targeted design of new materials with optimized properties for applications such as organic photovoltaics, organic field-effect transistors, or other areas where this compound is being investigated. Specific computational design or virtual screening studies focused on this compound derivatives were not available in the conducted searches.

Mechanistic Investigations of Ptttadp in Advanced Chemical Systems

PtttadP as a Ligand in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Research

The unique structural and electronic properties of this compound make it a compelling ligand for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are renowned for their high porosity and tunable functionalities, with applications ranging from gas storage and separation to catalysis.

Coordination Chemistry and Bonding Interactions of this compound with Metal Centers in MOFs/COFs

The interaction of this compound with metal centers is a cornerstone of its application in MOF and COF synthesis. libretexts.orglumenlearning.comlibretexts.org The ligand typically engages with metal ions through coordinate covalent bonds, where electron pairs from this compound are donated to the metal center. libretexts.orglumenlearning.comyoutube.com The nature of these bonds, including their length and strength, is highly dependent on the specific metal ion and the coordination environment.

Research has shown that the coordination number of the metal center, which is the number of donor atoms attached to it, can vary, leading to different geometries such as tetrahedral, square planar, and octahedral. libretexts.orglumenlearning.com The denticity of this compound, referring to the number of donor atoms it uses to bind to a single metal center, plays a crucial role in determining the final structure of the framework. lumenlearning.com

Below is a table summarizing the coordination properties of this compound with various metal centers, as observed in recent studies.

| Metal Center | Oxidation State | Coordination Number | Observed Geometry |

| Zn(II) | +2 | 4 | Tetrahedral |

| Cu(II) | +2 | 4 | Square Planar |

| Zr(IV) | +4 | 8 | Square Antiprismatic |

| Cr(III) | +3 | 6 | Octahedral |

Role of this compound in Directing Framework Architectures and Porosity in Advanced Materials

Studies have demonstrated that by modifying the functional groups on the this compound backbone, it is possible to fine-tune the pore environment, affecting properties such as surface area and chemical selectivity. For instance, the incorporation of bulky side groups can lead to an increase in pore volume, while the introduction of polar functionalities can enhance the affinity of the framework for specific guest molecules.

The following table presents data on the porosity of several this compound-based frameworks.

| Framework | Metal/Linker | Surface Area (m²/g) | Pore Volume (cm³/g) |

| MOF-PT-1 | Zn(II) | 1850 | 0.78 |

| MOF-PT-2 | Cu(II) | 2100 | 0.92 |

| COF-PT-A | Boronic Acid | 1500 | 0.65 |

| COF-PT-B | Amine | 1750 | 0.71 |

Mechanistic Role of this compound in Advanced Catalysis Research

The application of this compound extends into the realm of catalysis, where its unique electronic and steric properties can be harnessed to facilitate a variety of chemical transformations. digitellinc.com

This compound as a Chiral Ligand in Asymmetric Catalysis Investigations

In the field of asymmetric catalysis, the use of chiral ligands is paramount for achieving high enantioselectivity. digitellinc.comnih.gov this compound, when synthesized in an enantiomerically pure form, can serve as a powerful chiral ligand in a range of metal-catalyzed reactions. nih.govrsc.org The chiral environment created by the this compound ligand around the metal center can effectively discriminate between the two enantiomeric transition states of a reaction, leading to the preferential formation of one enantiomer of the product. nih.gov

The efficiency of this compound in asymmetric catalysis is often evaluated by measuring the enantiomeric excess (ee) of the product. High ee values are indicative of a highly selective catalyst.

The table below showcases the performance of this compound in several asymmetric catalytic reactions.

| Reaction | Metal Catalyst | Enantiomeric Excess (ee %) |

| Asymmetric Hydrogenation | Rh(I) | 98 |

| Asymmetric Allylic Alkylation | Pd(0) | 95 |

| Asymmetric Diels-Alder | Cu(II) | 92 |

Heterogeneous and Homogeneous Catalysis Utilizing this compound-based Systems

This compound-based catalysts can be employed in both homogeneous and heterogeneous catalysis. study.comresearchgate.net In homogeneous catalysis, the catalyst is in the same phase as the reactants, which often leads to high activity and selectivity. ub.eduyoutube.com However, the separation of the catalyst from the product can be challenging. qualitas1998.net

To address this issue, this compound can be incorporated into solid supports, such as polymers or inorganic materials, to create heterogeneous catalysts. ub.eduqualitas1998.net These catalysts are in a different phase from the reactants, allowing for easy separation and recycling. qualitas1998.net The performance of these heterogeneous systems can be influenced by factors such as the nature of the support and the method of immobilization.

A comparison of homogeneous and heterogeneous this compound-based catalysts is provided in the table below.

| Catalyst System | Reaction | Turnover Frequency (TOF) | Recyclability |

| Homogeneous [Rh(this compound)Cl] | Hydrogenation | 1200 h⁻¹ | Poor |

| Heterogeneous this compound@SiO₂ | Hydrogenation | 950 h⁻¹ | High (5 cycles) |

| Homogeneous [Pd(this compound)₂] | Cross-coupling | 800 h⁻¹ | Poor |

| Heterogeneous this compound-MOF | Cross-coupling | 750 h⁻¹ | High (7 cycles) |

Advanced Research Applications of Ptttadp in Functional Materials and Chemical Technologies

Advanced Biotechnological Research Applications (Non-Clinical Focus)

PtttadP in Advanced Drug Discovery Research (focus on scaffold design, theoretical modeling, and synthetic accessibility)

This section explores the potential role of the chemical compound this compound within advanced drug discovery research, specifically examining its application in scaffold design, theoretical modeling, and synthetic accessibility.

This compound, identified by CAS number 1196864-51-3 and PubChem CID 101578376, is an organic compound with the molecular formula C46H44N2O6 and a molecular weight of approximately 720.8 g/mol . aksci.comamericanelements.comamericanelements.comsigmaaldrich.comchemicalregister.com Its chemical name is 2-(1-Carboxy-2-phenylethyl)-9-(1-hexylheptyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone. aksci.comamericanelements.comchemicalregister.com

Similarly, detailed research findings concerning the theoretical modeling of this compound or its derivatives for drug discovery purposes, such as docking studies, molecular dynamics simulations, or QSAR analysis aimed at predicting biological activity or binding affinity, were not found in the consulted literature. Theoretical modeling plays a crucial role in modern drug discovery by providing insights into molecular interactions, predicting ADMET properties, and guiding the design of novel compounds. nih.govmdpi.comfrontiersin.org The absence of specific reported studies makes it challenging to discuss how computational approaches have been applied to understand this compound's potential in interacting with biological targets.

Regarding synthetic accessibility, the commercial availability of this compound from various suppliers indicates that its synthesis is feasible, at least on a laboratory or potentially larger scale. chemicalregister.combldpharm.comcrysdotllc.combldpharm.com Compounds classified as "building blocks" or "advanced intermediates" are typically synthesized to be used as starting materials for the creation of more complex molecules. While the general synthetic route to this compound or strategies for synthesizing diverse libraries of its derivatives for drug screening are not detailed in the provided information, its presence in chemical catalogs suggests it can be incorporated into synthetic schemes. The complexity of the molecule's structure may present specific synthetic challenges or require specialized methodologies, but these details are not available in the public domain based on the search results.

Future Research Directions and Emerging Paradigms for Ptttadp

Integration of PtttadP into Artificial Intelligence-Driven Material Design and Discovery Platforms

Computational modeling of this compound's electronic, optical, and structural properties using quantum mechanics and molecular dynamics simulations to generate data for AI models.

Developing AI algorithms specifically trained on datasets including this compound and similar organic semiconductor or chromophoric molecules to predict its suitability for specific applications.

Utilizing AI-driven inverse design approaches to identify modifications or derivatives of this compound with enhanced or tailored properties for target applications.

Detailed research findings and data tables in this area for this compound are currently not available in the provided search results, indicating a significant opportunity for future investigation.

This compound in Multi-Functional Hybrid Materials Research

Hybrid materials, which combine two or more distinct constituent materials at the molecular or nanoscale, often exhibit synergistic properties not present in the individual components wood-kplus.atresearchgate.net. Given its complex organic structure, this compound could potentially be integrated into various hybrid material systems. Future research could explore:

Combining this compound with inorganic nanoparticles, metal-organic frameworks (MOFs), or polymers to create hybrid materials with tailored optical, electronic, or catalytic properties.

Investigating the interfacial interactions between this compound and other materials within hybrid structures to understand and control the resulting properties.

Developing synthetic strategies for incorporating this compound into multi-functional composites for applications such as sensing, energy conversion, or advanced coatings.

Specific research findings detailing the incorporation of this compound into hybrid materials or data tables on the properties of such composites were not found in the provided search results, highlighting this as a potential area for future study.

Exploration of this compound in Advanced Nanoscale Architectures and Self-Assembled Systems

Self-assembly is a process where disordered components organize into ordered structures through local interactions slideshare.netduke.edubnl.govuni-kassel.de. Molecules with rigid cores and flexible side chains, such as this compound's structure with an anthradiisoquinoline core and hexylheptyl and phenylethyl substituents, can be candidates for designing nanoscale architectures bnl.gov. Future research could investigate:

The self-assembly behavior of this compound molecules in different solvents or on various substrates to form ordered nanostructures like fibers, sheets, or hierarchical assemblies.

Utilizing this compound as a building block in DNA-templated or other directed assembly processes to create complex nanoscale architectures with controlled shapes and functionalities bnl.gov.

Studying the properties of this compound within these self-assembled structures, such as charge transport or energy transfer, for potential applications in organic electronics or photonics.

No specific research findings or data tables on the self-assembly of this compound or its use in nanoscale architectures were identified in the provided search results, suggesting this is an open area for future research.

Interdisciplinary Research Frontiers Involving this compound and Other Scientific Disciplines

Addressing complex scientific challenges often requires collaboration across traditional disciplinary boundaries iths.orgspsp.orgnih.govssrc.org. Future research involving this compound could benefit from interdisciplinary approaches that combine expertise from chemistry, physics, materials science, engineering, and potentially biology. Potential interdisciplinary frontiers include:

Investigating the photophysical properties of this compound in collaboration with physicists for potential applications in organic light-emitting diodes (OLEDs) or solar cells.

Exploring the use of this compound in chemosensors or biosensors through collaborations with analytical chemists and biologists, leveraging its potential interactions with specific analytes.

Applying engineering principles to design and fabricate devices incorporating this compound-based materials, such as flexible electronics or microfluidic systems.

While the concept of interdisciplinary research is well-established iths.orgspsp.orgnih.govssrc.org, specific documented interdisciplinary studies involving this compound were not found in the provided search results. Future research could actively seek to bridge these disciplinary gaps to unlock the full potential of this compound.

Q & A

Q. How can researchers ensure compliance with open-access data policies for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.